molecular formula C5H8BrNO3 B3211182 Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester CAS No. 108412-10-8

Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester

Cat. No.: B3211182
CAS No.: 108412-10-8
M. Wt: 210.03 g/mol
InChI Key: BOJSSWLENLQCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester is an organic compound with the molecular formula C5H8BrNO3. It is a derivative of propanoic acid, featuring a bromine atom, a methoxyimino group, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester typically involves the bromination of propanoic acid derivatives followed by esterification and the introduction of the methoxyimino group. One common method involves the bromination of methyl propanoate using bromine in the presence of a catalyst, followed by the reaction with methoxyamine under controlled conditions to introduce the methoxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Substitution: Formation of 3-amino-2-(methoxyimino)propanoic acid derivatives.

    Reduction: Formation of 3-bromo-2-(aminomethyl)propanoic acid derivatives.

    Hydrolysis: Formation of 3-bromo-2-(methoxyimino)propanoic acid.

Scientific Research Applications

Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methoxyimino group are key sites for chemical interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromopropanoate: Similar structure but lacks the methoxyimino group.

    Methyl 2-bromo-3-oxopropanoate: Contains a keto group instead of the methoxyimino group.

    Ethyl 3-bromo-2-(methoxyimino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester is unique due to the presence of both a bromine atom and a methoxyimino group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

methyl 3-bromo-2-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c1-9-5(8)4(3-6)7-10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSSWLENLQCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705997
Record name Methyl 3-bromo-2-(methoxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108412-10-8
Record name Methyl 3-bromo-2-(methoxyimino)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108412-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-(methoxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Propanoic acid, 3-bromo-2-(methoxyimino)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.